Methyl 1,2,3-thiadiazole-4-carboxylate

Description

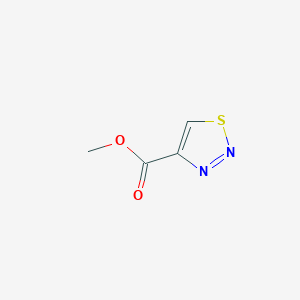

Structure

3D Structure

Properties

IUPAC Name |

methyl thiadiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-8-4(7)3-2-9-6-5-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPSHAIKHFOJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327385 | |

| Record name | Methyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3989-35-3 | |

| Record name | Methyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 1,2,3-Thiadiazole-4-carboxylate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of Methyl 1,2,3-thiadiazole-4-carboxylate, a heterocyclic compound of significant interest in agrochemical and pharmaceutical research. We will delve into its chemical characteristics, synthesis, and notable applications, offering insights for researchers, scientists, and professionals in drug development.

Introduction to the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is an aromatic five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms.[1][2] This structural motif is a key pharmacophore, a feature of a molecule responsible for its biological or pharmacological interactions.[1] Derivatives of 1,2,3-thiadiazole are known to exhibit a wide array of biological activities, including antifungal, antiviral, insecticidal, and anticancer properties.[1] They are also recognized for their role as plant activators, inducing systemic acquired resistance (SAR) in various crops.[1]

Methyl 1,2,3-thiadiazole-4-carboxylate, as a derivative, serves as a valuable building block in the synthesis of more complex molecules with tailored biological functions. Its study is pivotal for the development of novel agrochemicals and therapeutic agents.

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties of Methyl 1,2,3-Thiadiazole-4-carboxylate and Related Analogs

| Property | Methyl 1,2,3-Thiadiazole-4-carboxylate (Predicted/Inferred) | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate[3] | 1,2,3-Thiadiazole-4-carboxylic acid[4] |

| Molecular Formula | C₄H₄N₂O₂S | C₆H₈N₂O₂S | C₃H₂N₂O₂S |

| Molecular Weight | 144.15 g/mol | 172.2 g/mol | 130.13 g/mol [4] |

| Appearance | Likely a colorless liquid or low-melting solid | Colorless liquid[3] | Solid |

| Boiling Point | Not available | 110 °C at 1013 hPa[3] | Not available |

| Density | Not available | 1.265 g/cm³ at 25 °C[3] | Not available |

| Solubility | Expected to be sparingly soluble in water | Insoluble in water[3] | Not available |

Spectroscopic Characterization:

The structural elucidation of Methyl 1,2,3-thiadiazole-4-carboxylate relies on standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, the expected spectral features can be predicted based on the analysis of similar 1,2,3-thiadiazole derivatives.[2][5]

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons (O-CH₃) typically in the range of 3.8-4.0 ppm. A singlet for the proton on the thiadiazole ring would also be anticipated, likely in the downfield region.

-

¹³C NMR: Key signals would include the carbonyl carbon of the ester group (~160-170 ppm), the methyl carbon of the ester (~52 ppm), and the two carbons of the thiadiazole ring.[6]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching, and vibrations associated with the C=N and N=N bonds within the thiadiazole ring.[2][7]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group.[5]

Synthesis and Reaction Mechanisms

The primary route for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction .[1][8][9] This versatile method involves the cyclization of a hydrazone derivative with thionyl chloride (SOCl₂).[1]

The Hurd-Mori Synthesis Workflow

The synthesis of Methyl 1,2,3-thiadiazole-4-carboxylate can be conceptually outlined starting from a suitable β-ketoester, such as methyl acetoacetate. The process involves the formation of a hydrazone intermediate, followed by cyclization.

Caption: Hurd-Mori synthesis workflow for Methyl 1,2,3-thiadiazole-4-carboxylate.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on the principles of the Hurd-Mori reaction for the synthesis of a methyl ester derivative.

Materials:

-

Methyl 3-oxobutanoate (Methyl acetoacetate)

-

Hydrazine hydrate or a suitable hydrazine derivative

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform)

-

Methanol

-

Acid catalyst (e.g., concentrated sulfuric acid) for esterification (if starting from the carboxylic acid)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

-

Hydrazone Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl acetoacetate in a suitable solvent like ethanol.

-

Slowly add an equimolar amount of hydrazine hydrate to the solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude hydrazone intermediate.

-

-

Hurd-Mori Cyclization:

-

Caution: This step should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and reacts with moisture to release toxic gases.

-

Dissolve the crude hydrazone in an anhydrous chlorinated solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for a few hours.

-

Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude Methyl 1,2,3-thiadiazole-4-carboxylate by column chromatography on silica gel or by distillation under reduced pressure.

-

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent in the cyclization step is critical because thionyl chloride readily hydrolyzes in the presence of water, which would quench the reagent and reduce the yield.

-

Excess Thionyl Chloride: An excess of thionyl chloride is used to ensure the complete conversion of the hydrazone to the thiadiazole and to act as a dehydrating agent.

-

Controlled Temperature: The initial slow addition of thionyl chloride at low temperatures helps to control the exothermic reaction and prevent the formation of unwanted byproducts.

Key Applications in Research and Development

The 1,2,3-thiadiazole scaffold is a cornerstone in the development of new bioactive compounds, with applications spanning agriculture and medicine.

Plant Health and Agriculture: Induction of Systemic Acquired Resistance (SAR)

A significant application of 1,2,3-thiadiazole derivatives is their ability to act as plant activators, inducing Systemic Acquired Resistance (SAR).[10] SAR is a plant's innate defense mechanism that provides broad-spectrum and long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses.[11]

Mechanism of Action:

Thiadiazole-based plant activators are believed to mimic the action of salicylic acid (SA), a key signaling molecule in the SAR pathway.[12] Upon application, these compounds can trigger a signaling cascade that leads to the expression of pathogenesis-related (PR) genes. The proteins encoded by these genes have antimicrobial properties and reinforce the plant's cell walls, making it more resistant to subsequent infections.[10][13]

Caption: Simplified signaling pathway of SAR induced by thiadiazole derivatives.

Antimicrobial Drug Development

Derivatives of 1,2,3-thiadiazole have shown promising activity against a range of microbial pathogens.[1][14] The thiadiazole ring can be functionalized at various positions to create a library of compounds for screening against different bacterial and fungal strains. The ester group in Methyl 1,2,3-thiadiazole-4-carboxylate is a convenient handle for such modifications, allowing for the synthesis of amides, hydrazides, and other derivatives with potentially enhanced antimicrobial properties.[15]

The mechanism of antifungal action for some 1,3,4-thiadiazole derivatives has been shown to involve the disruption of cell wall biogenesis in fungi.[16] While the specific mechanism for 1,2,3-thiadiazole derivatives may differ, this provides a promising avenue for further investigation.

Table 2: Reported Antimicrobial Activity of Selected Thiadiazole Derivatives

| Compound Class | Target Organism(s) | Reported Activity (e.g., MIC) | Reference |

| 1,3,4-Thiadiazole derivatives | Candida species, Molds | MIC₁₀₀ values ranging from 8 to 96 µg/ml | [16][17] |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives | Gram-positive bacteria | MIC = 1.95–15.62 µg/mL for the most active compound | [18] |

| N-acyl-N-arylalanines with a 1,2,3-thiadiazol-5-ylcarbonyl fragment | Alternaria brassicicola | 92% effective at 200 µg/mL (in vivo) |

Safety and Handling

Based on the safety data for analogous compounds like Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate and 1,2,3-Thiadiazole-4-carboxylic acid, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[3]

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Keep the container tightly sealed.[3]

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[4] In case of fire, it may produce hazardous decomposition products including carbon oxides, nitrogen oxides, and sulfur oxides.[3]

Conclusion

Methyl 1,2,3-thiadiazole-4-carboxylate is a versatile heterocyclic compound with significant potential in both agricultural and pharmaceutical applications. Its role as a precursor for novel plant activators and antimicrobial agents makes it a subject of ongoing research interest. A thorough understanding of its synthesis, particularly through the Hurd-Mori reaction, and its structure-activity relationships will continue to drive the development of new and effective bioactive molecules based on the 1,2,3-thiadiazole scaffold.

References

-

Shafiee, G. H., & Ghassemifard, M. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]

- Sarkar, S. (n.d.).

- WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents. (n.d.).

-

PubChem. (n.d.). 1,2,3-Thiadiazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Deokule, T., Gosavi, C., & Sarode, A. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Medicinal Chemistry, 13(1), 1-8.

- Yildirim, S., & Candan, F. (2021). 174 Thiadiazoles and Their Properties. ISRES.

- Krasnikov, M. V., Bakulev, V. A., & Eltsov, O. S. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. International Journal of Molecular Sciences, 24(3), 2588.

- Shishov, D. A., Tsys, A. V., Kachala, V. V., Strelenko, Y. A., & Bakulev, V. A. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(3), 1993.

-

Synthesis of Pyrrolo[2,3-d][1][2][19]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. (2011). Molecules, 16(12), 10224-10232.

- Görlach, J., Volrath, S., Knauf-Beiter, G., Hengy, G., Beckhove, U., Kogel, K. H., ... & Ryals, J. (1996).

- Maadadi, R., Pevzner, L. M., & Petrov, M. L. (2015). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Russian Journal of General Chemistry, 85(11), 2530-2536.

-

Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... (n.d.). ResearchGate. Retrieved from [Link]

- Piatkowska, G., Witkowska, D., & Kawska, A. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3169.

- Tambe, V. B., et al. (2018). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. WJPMR.

- Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340.

- Grzybowska, J., Szneler, E., & Płaza, G. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PloS one, 14(9), e0222483.

-

PubChem. (n.d.). 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). n-Methyl-1,2,3-thiadiazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

- Yılmaz, F., & Gür, M. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society, 19(10), 4269-4282.

-

PubChem. (n.d.). Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Piatkowska, G., Witkowska, D., & Kawska, A. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3169.

- Ibraheem, H., Al-Majedy, Y., & Al-Amiery, A. (2018). 4-Thiadiazole: The Biological Activities.

-

ChemSynthesis. (n.d.). methyl 2-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

-

Fatty Acid Methy Esters from Triglycerides. (2020, June 19). YouTube. Retrieved from [Link]

- Conrath, U. (2006). Systemic Acquired Resistance. Plant Signaling & Behavior, 1(4), 179-184.

-

Effect of benzothiadiazole, an inducer of systemic acquired resistance, on the pathogenesis of wheat brown rust. (n.d.). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3-Thiadiazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

- Li, Y., et al. (2015). Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. Molecules, 20(5), 8858-8870.

- Enhancing Recovery Yield of Vegetable Oil Methyl Ester for Bioresin Production: A Comparison Study Using Acid Neutraliz

- Majed, A. A. (2022). Synthesis of Some New 1,3,4- Oxadiazole Derivatives and Thiazolidine Derived from Cysteine and Evaluation their Anticancer. Biomedicine and Chemical Sciences, 1(2), 83-87.

-

Methyl ester production process from palm fatty acid distillate using hydrodynamic cavitation reactors in series with solid acid catalyst. (n.d.). ResearchGate. Retrieved from [Link]

- Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). Molecules, 29(9), 2009.

- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 125-135.

- Lawton, K. A., Friedrich, L., Hunt, M., Weymann, K., Delaney, T., Kessmann, H., ... & Ryals, J. (1996).

- Kshirsagar, A. (2021). Systemic Acquired Resistance (SAR): Role & Mechanism of Salicylic Acid against Phytopathogens in Cicer arietinum (L). International Journal of Life Sciences, 9(4), 1-5.

Sources

- 1. 3-Methyl-[1,2,4]thiadiazole-5-carboxylic acid ethyl ester | 76162-56-6 [chemicalbook.com]

- 2. 20.198.91.3:8080 [20.198.91.3:8080]

- 3. 1,2,3-Thiadiazole-4-carboxylic acid | C3H2N2O2S | CID 351418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide | C4H6N4OS | CID 89488459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]

- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijlsci.in [ijlsci.in]

- 13. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

- 17. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sigma Aldrich 1,2,3-thiadiazole-4-carboxylic acid 500 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 19. hilarispublisher.com [hilarispublisher.com]

Methyl 1,2,3-thiadiazole-4-carboxylate basic properties and structure

An In-Depth Technical Guide to Methyl 1,2,3-thiadiazole-4-carboxylate: Properties, Structure, and Synthesis

Introduction

The 1,2,3-thiadiazole ring system is a five-membered heterocyclic scaffold of significant theoretical and practical interest in chemistry.[1] Since the initial synthesis of its derivatives in the late 19th century, this moiety has become a cornerstone in the development of novel compounds across industry, medicine, and agriculture.[1] Among the four possible isomers of thiadiazole, the 1,2,3-thiadiazole structure is unique in its propensity for thermal or photochemical decomposition via the extrusion of molecular nitrogen (N₂).[1] This reactivity makes it a valuable precursor for generating reactive intermediates like alkynes and thioketenes, further broadening its utility in organic synthesis.[1]

This technical guide focuses on a key derivative, Methyl 1,2,3-thiadiazole-4-carboxylate . We will provide an in-depth analysis of its core molecular structure, physicochemical properties, established and modern synthetic protocols, characteristic reactivity, and its applications as a versatile building block for researchers in drug discovery and materials science. The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, antiviral, anticancer, and insecticidal properties.[2][3] This guide serves as a comprehensive resource for scientists and drug development professionals seeking to leverage the unique chemical attributes of this compound.

Core Molecular Profile

Chemical Structure and Identifiers

Methyl 1,2,3-thiadiazole-4-carboxylate features a planar, five-membered 1,2,3-thiadiazole ring substituted at the C4 position with a methyl ester group. This electron-withdrawing group significantly influences the electronic properties and reactivity of the heterocyclic ring.

Caption: 2D Structure of Methyl 1,2,3-thiadiazole-4-carboxylate.

Physicochemical Properties

The fundamental properties of Methyl 1,2,3-thiadiazole-4-carboxylate are summarized below. These computed values are essential for predicting its behavior in various solvent systems and its potential as a drug candidate.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₂S | PubChem |

| Molecular Weight | 144.15 g/mol | PubChem |

| IUPAC Name | methyl 1,2,3-thiadiazole-4-carboxylate | - |

| SMILES | COC(=O)C1=CSN=N1 | - |

| InChIKey | ZBHHFKLHFRPLSE-UHFFFAOYSA-N | - |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bonds | 2 | PubChem |

Synthesis and Mechanistic Insights

The synthesis of the 1,2,3-thiadiazole ring is well-established, with several named reactions providing access to this scaffold. The Hurd-Mori synthesis is the most conventional and widely cited method.[4]

The Hurd-Mori Synthesis: A Foundational Approach

Discovered by Hurd and Mori in 1956, this reaction provides a direct route to 4- and 5-substituted 1,2,3-thiadiazoles.[1] The core transformation involves the cyclization of a hydrazone derivative that has an adjacent active methylene group and is substituted at the N2 position with an electron-withdrawing group (e.g., -COOR, -COR, -SO₂R).[1] The reaction proceeds by treatment with thionyl chloride (SOCl₂).

The causality behind this choice of reagents is critical. The electron-withdrawing group on the hydrazone nitrogen enhances the acidity of the adjacent methylene protons, facilitating the initial reaction steps. Thionyl chloride serves as both the sulfur source for the heterocycle and the dehydrating/cyclizing agent.

Sources

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of 1,2,3-Thiadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Heterocycle of Enduring Interest

The 1,2,3-thiadiazole core, a five-membered aromatic ring system containing one sulfur and two adjacent nitrogen atoms, represents a fascinating and enduring area of heterocyclic chemistry. First described in the late 19th century, these compounds have journeyed from chemical curiosities to indispensable scaffolds in medicinal chemistry and agrochemicals.[1] Their unique chemical properties and broad spectrum of biological activities have captivated chemists for over a century, leading to the development of a rich and diverse synthetic portfolio. This technical guide provides a comprehensive exploration of the discovery and historical evolution of 1,2,3-thiadiazole chemistry, offering insights into the foundational synthetic methodologies, key scientific milestones, and the ever-expanding applications of this remarkable heterocyclic system. For researchers and drug development professionals, understanding the historical context and synthetic evolution of 1,2,3-thiadiazoles provides a critical foundation for innovation and the design of novel bioactive molecules.[2]

The Dawn of 1,2,3-Thiadiazole Chemistry: The Pechmann Synthesis

The story of 1,2,3-thiadiazoles begins in the late 19th century with the pioneering work of German chemist Hans von Pechmann. In 1888, Pechmann reported the reaction of diazomethane with phenyl isothiocyanate, which yielded a novel heterocyclic compound, later identified as a 1,2,3-thiadiazole derivative. This reaction, now known as the Pechmann synthesis, marked the first recorded synthesis of the 1,2,3-thiadiazole ring system.

The Pechmann synthesis is a [3+2] cycloaddition reaction where a diazoalkane reacts with a compound containing a carbon-sulfur double bond, such as an isothiocyanate. The reaction proceeds through a concerted mechanism, leading to the formation of the five-membered ring.

Figure 1: Conceptual workflow of the Pechmann Synthesis.

Experimental Protocol: Pechmann Synthesis of 5-Amino-N-phenyl-1,2,3-thiadiazole

This protocol describes a representative Pechmann synthesis.

Materials:

-

Phenyl isothiocyanate

-

Diazomethane (handle with extreme caution in a well-ventilated fume hood)

-

Diethyl ether (anhydrous)

Procedure:

-

Dissolve phenyl isothiocyanate (1 equivalent) in anhydrous diethyl ether in a flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane (1.1 equivalents) dropwise to the stirred solution of phenyl isothiocyanate.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 5-amino-N-phenyl-1,2,3-thiadiazole.[3]

A Paradigm Shift in Synthesis: The Hurd-Mori Reaction

For several decades following its discovery, the synthesis of 1,2,3-thiadiazoles remained relatively niche. This changed dramatically in 1955 with the serendipitous discovery of a new, more versatile synthetic route by Charles D. Hurd and R. I. Mori.[4] While attempting to prepare an oxadiazinedione, they unexpectedly obtained a 1,2,3-thiadiazole derivative. This reaction, now famously known as the Hurd-Mori reaction, involves the cyclization of hydrazones derived from ketones with an α-methylene group using thionyl chloride (SOCl₂).[5][6]

The Hurd-Mori reaction quickly became the most common and versatile method for the synthesis of 1,2,3-thiadiazoles due to the ready availability of the starting materials and the generally good yields.[5] The reaction proceeds through a series of intermediates, including the formation of a thionylhydrazone, followed by an intramolecular cyclization and subsequent elimination of sulfur monoxide and hydrogen chloride to afford the aromatic 1,2,3-thiadiazole ring.

Figure 2: Simplified workflow of the Hurd-Mori Synthesis.

Experimental Protocol: Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole

This protocol provides a step-by-step method for the synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone.[7]

Step 1: Synthesis of Acetophenone Semicarbazone

-

In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL).

-

Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.[7]

-

Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

-

After completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.[5]

Step 2: Synthesis of 4-Phenyl-1,2,3-thiadiazole (Hurd-Mori Cyclization)

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, suspend the dry acetophenone semicarbazone (1.77 g, 10 mmol) in anhydrous dichloromethane (20 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.2 mL, 30 mmol) dropwise from the dropping funnel over 30 minutes with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford pure 4-phenyl-1,2,3-thiadiazole.

The Expanding Universe of 1,2,3-Thiadiazoles: Biological Activities and Applications

The development of efficient synthetic routes, particularly the Hurd-Mori reaction, opened the floodgates for the exploration of the biological activities of 1,2,3-thiadiazole derivatives. Researchers soon discovered that this heterocyclic scaffold is a privileged structure in medicinal chemistry and agrochemistry, exhibiting a wide array of biological activities.[2]

| Compound Class | Biological Activity | Example Compound(s) | Quantitative Data | Reference(s) |

| Anticancer Agents | Cytotoxicity against cancer cell lines | 4,5-Diaryl-1,2,3-thiadiazoles | IC₅₀ values in the nanomolar to low micromolar range against various cancer cell lines. | [2] |

| Hsp90 Inhibition | 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles | Potent inhibition of Hsp90 chaperone protein. | [2] | |

| Antifungal Agents | Inhibition of fungal growth | 4-Methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazones | EC₅₀ values against various plant pathogenic fungi ranging from 8.20 to 41.48 µg/mL. | [1] |

| Antiviral Agents | Inhibition of viral replication | Thioacetanilide-based 1,2,3-thiadiazoles | EC₅₀ value of 0.059 µM against HIV-1. | [2] |

| 1,2,3-Thiadiazole derivatives | Activity against Hepatitis B Virus (HBV) with an IC₅₀ of 3.59 µg/mL. | [2] | ||

| Herbicidal/Nematicidal Agents | Inhibition of plant growth or nematode viability | Substituted 1,3,4-thiadiazoles (structurally related) | LC₅₀ values against Tylenchulus semipenetrans as low as 11.7 µg/mL. | [8] |

| Antibacterial Agents | Inhibition of bacterial growth | Various substituted 1,3,4-thiadiazoles (structurally related) | MIC values against Staphylococcus epidermidis and Micrococcus luteus of 31.25 µg/mL and 15.63 µg/mL, respectively. | [9] |

Conclusion and Future Perspectives

From its humble beginnings in the late 19th century to its current status as a cornerstone of modern heterocyclic chemistry, the journey of the 1,2,3-thiadiazole ring system is a testament to the power of scientific curiosity and serendipity. The foundational synthetic methods of Pechmann and Hurd-Mori have paved the way for the creation of a vast library of 1,2,3-thiadiazole derivatives with an impressive range of biological activities. For researchers in drug discovery and agrochemical development, the 1,2,3-thiadiazole scaffold continues to be a fertile ground for innovation. The ongoing exploration of new synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of these compounds, promises to unlock even more of the therapeutic and practical potential of this remarkable heterocycle. As we look to the future, the rich history of 1,2,3-thiadiazole chemistry will undoubtedly continue to inspire the development of novel molecules that address pressing challenges in human health and agriculture.

References

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). MDPI. [Link]

-

Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI. [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2022). MDPI. [Link]

- Hurd, C. D., & Mori, R. I. (1955). The Preparation of 1,2,3-Thiadiazoles from Hydrazones of Ketones. Journal of the American Chemical Society, 77(21), 5359–5362.

-

Synthesis of Pyrrolo[2,3-d][1][2][9]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. (2010). National Institutes of Health. [Link]

-

Thiadiazole derivatives as anticancer agents. (2020). National Institutes of Health. [Link]

-

Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (2011). Taylor & Francis Online. [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2013). National Institutes of Health. [Link]

-

Herbicidal activity of 1,3,4-thiadiazole derivatives. (2019). ResearchGate. [Link]

- Process for preparing 5-amino-1,2,3-thiadiazoles. (1981).

-

Berichte der deutschen chemischen Gesellschaft. (1888). HathiTrust Digital Library. [Link]

-

THE CHEMISTRY OF 1,2,3-THIADIAZOLES. (2004). Wiley. [Link]

Sources

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Methyl 1,2,3-Thiadiazole-4-carboxylate for Advanced Research Applications

Executive Summary: Methyl 1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a five-membered aromatic ring containing one sulfur and two nitrogen atoms. This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and agrochemical development. The 1,2,3-thiadiazole moiety is recognized as a "privileged" structure, meaning it is a recurring motif in molecules with a wide array of biological activities.[1] This guide provides a comprehensive overview of the core molecular attributes, synthesis, safety profile, and diverse applications of Methyl 1,2,3-thiadiazole-4-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

Methyl 1,2,3-thiadiazole-4-carboxylate is the methyl ester derivative of 1,2,3-thiadiazole-4-carboxylic acid. Its fundamental properties are crucial for its application in chemical synthesis and biological screening.

| Property | Value | Source / Method |

| Molecular Formula | C₄H₄N₂O₂S | Derived from parent acid[2] |

| Molecular Weight | 144.15 g/mol | Calculated |

| IUPAC Name | Methyl 1,2,3-thiadiazole-4-carboxylate | IUPAC Nomenclature |

| Parent Acid CAS | 4100-13-4 | PubChem[2] |

| Canonical SMILES | COC(=O)C1=CN=NS1 | |

| InChI Key | FHNXQWWQZMYJSL-UHFFFAOYSA-N | Derived |

Molecular Structure:

Physicochemical & Safety Profile

Physicochemical Properties: While specific experimental data for Methyl 1,2,3-thiadiazole-4-carboxylate is not widely published, properties can be inferred from its structure and related analogs like Ethyl 1,2,3-thiadiazole-4-carboxylate.[3] It is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents such as dichloromethane, ethyl acetate, and methanol. The ester functional group makes it susceptible to hydrolysis under strong acidic or basic conditions.

Safety & Handling: The safety profile is primarily extrapolated from the parent compound, 1,2,3-thiadiazole-4-carboxylic acid.[2] Standard laboratory precautions for handling fine chemicals should be strictly followed.

| Hazard Category | GHS Pictogram | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Synthesis and Mechanistic Insights

The synthesis of the 1,2,3-thiadiazole core is a cornerstone of its chemistry. The most established method is the Hurd-Mori reaction, with several modern variations improving its efficiency and substrate scope.

The Hurd-Mori Reaction

This classical method involves the cyclization of a hydrazone derivative with thionyl chloride (SOCl₂).[4][5] The reaction proceeds via an electrophilic attack of thionyl chloride on the hydrazone. The choice of the starting hydrazone is critical, as its structure dictates the final substitution pattern on the thiadiazole ring. For Methyl 1,2,3-thiadiazole-4-carboxylate, the synthesis would logically start with a glyoxylic acid derivative.

The success of the Hurd-Mori reaction can be highly dependent on the electronic nature of the precursor. Studies have shown that the basicity of nitrogen atoms in the starting material plays a significant role, with electron-withdrawing groups often leading to superior yields in the cyclization step.[6]

Modern Synthetic Protocols

Contemporary advancements have introduced milder and more efficient methods for synthesizing 1,2,3-thiadiazoles. These often serve as improvements to the Hurd-Mori reaction.[7]

-

Ammonium Thiocyanate Method: This highly efficient reaction uses readily available tosylhydrazones and ammonium thiocyanate in an environmentally friendly solvent like ethanol at room temperature.[7]

The general workflow to obtain the target molecule involves the formation of the carboxylic acid core followed by esterification.

Caption: Generalized synthetic workflow for Methyl 1,2,3-thiadiazole-4-carboxylate.

Example Experimental Protocol (Generalized)

Step 1: Synthesis of 1,2,3-Thiadiazole-4-carboxylic Acid (via Hurd-Mori)

-

Precursor Formation: A suitable hydrazone precursor (e.g., derived from ethyl glyoxylate) is prepared according to established literature methods.

-

Cyclization: The hydrazone is dissolved in a suitable anhydrous solvent, such as chloroform or dichloromethane.

-

The solution is cooled in an ice bath (0-5 °C). Thionyl chloride (SOCl₂, typically 2-4 equivalents) is added dropwise while maintaining the temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

-

Work-up: The reaction is carefully quenched by pouring it onto crushed ice. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Hydrolysis (if starting from an ester): The crude ester is hydrolyzed using standard conditions (e.g., LiOH in THF/water) to yield the carboxylic acid.

-

Purification: The crude acid is purified by recrystallization or column chromatography.

Step 2: Fischer Esterification

-

Reaction Setup: 1,2,3-Thiadiazole-4-carboxylic acid is dissolved in an excess of anhydrous methanol.

-

Catalysis: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is carefully added.

-

Reflux: The mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Purification: The organic layer is dried, concentrated, and the resulting crude product, Methyl 1,2,3-thiadiazole-4-carboxylate, is purified by column chromatography or recrystallization.

Applications in Research and Development

The 1,2,3-thiadiazole scaffold is a versatile building block in the development of new bioactive molecules. Its rigid, aromatic structure and the specific arrangement of heteroatoms allow for diverse interactions with biological targets.[1][8]

Pharmacological Significance

Derivatives of the 1,2,3-thiadiazole ring have demonstrated a remarkable spectrum of biological activities, making them prime candidates for drug discovery programs.[1][8]

-

Antiviral Activity: Substituted 1,2,3-thiadiazole-4-carboxamides have shown potent activity against the Tobacco Mosaic Virus (TMV), with some derivatives exhibiting higher protective effects than commercial standards.[1]

-

Antifungal and Antibacterial Agents: The thiadiazole core is present in various compounds screened for antimicrobial properties.[1][9]

-

Anticancer Potential: Numerous studies have explored thiadiazole derivatives as potential antineoplastic agents.[9][10]

-

Plant Activators: Certain derivatives can induce systemic acquired resistance (SAR) in plants, acting as activators of the plant's own defense mechanisms against pathogens.[1][6]

Caption: Diverse biological applications stemming from the 1,2,3-thiadiazole core structure.

Role as a Synthetic Intermediate

Beyond its inherent bioactivity, Methyl 1,2,3-thiadiazole-4-carboxylate serves as a crucial intermediate. The ester group can be readily converted into other functional groups such as amides, hydrazides, or reduced to an alcohol, providing access to a large chemical space for library synthesis in drug discovery programs. This versatility allows medicinal chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties.[11][12]

Conclusion and Future Outlook

Methyl 1,2,3-thiadiazole-4-carboxylate is more than a simple heterocyclic molecule; it is a foundational platform for innovation in both pharmaceutical and agricultural sciences. Its straightforward synthesis, combined with the proven and diverse biological activities of its derivatives, ensures its continued relevance. Future research will likely focus on leveraging this scaffold to develop next-generation therapeutics targeting areas of unmet medical need, such as drug-resistant infections and novel cancer pathways. The exploration of its derivatives through combinatorial chemistry and high-throughput screening will undoubtedly unlock new lead compounds, reinforcing the standing of the 1,2,3-thiadiazole ring as a truly privileged structure in chemical biology.

References

- Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351418, 1,2,3-Thiadiazole-4-carboxylic acid. Retrieved from [Link]

-

Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. Available at: [Link]

-

Deokule, T., Gosavi, C., & Sarode, A. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Medicinal Chemistry, 13(1). Available at: [Link]

-

Rojas, L., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 30(23), 4875. Available at: [Link]

-

Mamedov, V. A., et al. (2010). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Russian Journal of Organic Chemistry, 46, 103-109. Available at: [Link]

-

Oniga, S., et al. (2007). Synthesis and biological activity of some new 1,3,4-thiadiazole and 1,2,4-triazole compounds containing a phenylalanine moiety. Revue Roumaine de Chimie, 52(4), 385-391. Available at: [Link]

-

Stanetty, P., et al. (2011). Synthesis of Pyrrolo[2,3-d][1][2][11]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 16(6), 4454-4465. Available at: [Link]

- Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]

-

ResearchGate. (2025). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Available at: [Link]

-

Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry, 114, 117876. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,2,3-Thiadiazole-4-carboxylic acid | C3H2N2O2S | CID 351418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ETHYL 1,2,3-THIADIAZOLE-4-CARBOXYLATE | 3989-36-4 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 8. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Chemical Stability and Reactivity of Methyl 1,2,3-Thiadiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enigmatic 1,2,3-Thiadiazole Core

The 1,2,3-thiadiazole ring system, a seemingly unassuming five-membered heterocycle, holds a prominent position in the landscape of medicinal and agricultural chemistry.[1][2] Its derivatives are endowed with a broad spectrum of biological activities, acting as antivirals, antifungals, and even plant activators.[2] Methyl 1,2,3-thiadiazole-4-carboxylate, the subject of this guide, is a key intermediate and a versatile building block for the synthesis of more complex molecules.[1] Understanding its chemical stability and reactivity is paramount for its effective utilization in drug discovery and development, ensuring the integrity and predictability of synthetic pathways and the shelf-life of resulting compounds. This guide, intended for the discerning researcher, provides a comprehensive technical overview of this important molecule, moving beyond a simple recitation of facts to an exploration of the underlying chemical principles.

I. Synthesis of the 1,2,3-Thiadiazole-4-carboxylate Scaffold: A Brief Overview

The construction of the 1,2,3-thiadiazole ring is a well-established area of heterocyclic chemistry. The most common and reliable method for the synthesis of 1,2,3-thiadiazole-4-carboxylates is the Hurd-Mori reaction .[3] This reaction involves the cyclization of a hydrazone derived from an active methylene compound with thionyl chloride.

Another notable method is the Pechmann method , which provides a route to 5-amino-1,2,3-thiadiazole-4-carboxylates.[1] The strategic placement of the methyl ester at the 4-position offers a handle for further synthetic transformations, making this a valuable scaffold in combinatorial chemistry and targeted synthesis.

II. Chemical Stability Profile: A Multifaceted Assessment

The stability of a molecule is not an inherent, monolithic property but rather a dynamic response to its environment. For Methyl 1,2,3-thiadiazole-4-carboxylate, a thorough understanding of its stability under various stress conditions is crucial for handling, storage, and formulation.

A. Thermal Stability: The Inherent Lability of the 1,2,3-Thiadiazole Ring

A defining characteristic of the 1,2,3-thiadiazole ring is its propensity for thermal and photochemical decomposition, often with the extrusion of a molecule of nitrogen.[1] This decomposition can lead to the formation of highly reactive thioketenes, which can then undergo various subsequent reactions.

Caption: Thermal decomposition of Methyl 1,2,3-thiadiazole-4-carboxylate.

Experimental Protocol for Assessing Thermal Stability:

A standardized approach to thermal stability testing involves subjecting the compound to elevated temperatures and monitoring its degradation over time.[4]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh samples of Methyl 1,2,3-thiadiazole-4-carboxylate into vials.

-

Stress Conditions: Place the vials in calibrated ovens at various temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at the recommended storage temperature.

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time for each temperature to determine the degradation kinetics.

B. Photostability: Sensitivity to Light Exposure

In line with its thermal lability, the 1,2,3-thiadiazole ring is also susceptible to photochemical degradation. Exposure to light, particularly in the UV region, can induce the extrusion of nitrogen and lead to the formation of various photoproducts.

Experimental Protocol for Photostability Testing (ICH Q1B):

The International Council for Harmonisation (ICH) provides guidelines for photostability testing.[5][6][7]

Step-by-Step Methodology:

-

Sample Preparation: Place samples of the compound in chemically inert, transparent containers. Prepare a control sample protected from light (e.g., wrapped in aluminum foil).

-

Light Exposure: Expose the samples to a light source that produces both UV and visible light, such as a xenon or metal halide lamp. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

-

Analysis: After exposure, analyze both the exposed and control samples by a stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of the exposed and control samples to identify any photodegradation products.

C. Hydrolytic Stability: The Role of the Methyl Ester

The methyl ester group at the 4-position introduces a potential site for hydrolysis, particularly under acidic or basic conditions. This reaction would yield the corresponding carboxylic acid.

Caption: Key reactions of Methyl 1,2,3-thiadiazole-4-carboxylate.

C. Cycloaddition Reactions

The potential for 1,2,3-thiadiazoles to participate in cycloaddition reactions, such as Diels-Alder reactions, is an area of interest, although less common than for other heterocycles. The electron-withdrawing nature of the ester group could influence its reactivity as a dienophile or diene component.

IV. Conclusion: A Versatile but Sensitive Building Block

Methyl 1,2,3-thiadiazole-4-carboxylate is a molecule of significant synthetic utility, offering a gateway to a diverse range of biologically active compounds. However, its inherent thermal and photochemical lability necessitates careful handling and storage. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for any researcher or drug development professional seeking to harness its full potential. The provided experimental protocols offer a framework for the systematic evaluation of this and related compounds, ensuring the development of robust and reliable synthetic processes.

V. References

-

Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.

-

Shafiee, A., Lalezari, I., & Yazdany, S. (1977). A new synthesis of 1,2,3-thiadiazoles. Journal of Pharmaceutical Sciences, 66(7), 1055–1056.

-

Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2009). 1,2,3-Thiadiazoles: A review of their synthetic strategies and their diverse biological activities. International Journal of PharmTech Research, 1(4), 1276-1286.

-

Sharma, V., Kumar, P., & Pathak, D. (2010). 1,3,4-Thiadiazole and its derivatives: A review on recent progress in biological activities. International Journal of Pharmaceutical Sciences and Research, 1(9), 1-33.

-

ICH, Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

-

Bakr, R. B., & El-Gazzar, A. R. B. A. (2012). Synthesis and anti-inflammatory activity of some new 1,3,4-thiadiazole derivatives. Acta Poloniae Pharmaceutica, 69(2), 247-255.

-

Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

-

Kamkhede, D. B., & Solanki, P. R. (2015). Estimation and Forced Degradation Study of Thiazole Derivative by HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397.

-

ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

-

European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

-

Kurasov, D. A., Tselinsky, I. V., & Pevzner, M. S. (2001). Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. Russian Journal of Organic Chemistry, 37(8), 1164-1170.

-

da Silva, A. C., de Souza, M. C. B. V., & de Alencastro, R. B. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 856-879.

-

Lab Manager. (2023). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

-

Bagryanskaya, I. Y., Gatilov, Y. V., & Zibareva, I. V. (2019). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis(t[1][2][3]hiadiazole) 1 with morpholine. Mendeleev Communications, 29(1), 69-71.

-

Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link]

-

Padwa, A., & Ginn, J. D. (2002). Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. Advances in Cycloaddition, 7, 1-71.

-

Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities. Retrieved from [Link]

-

Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(12), 877-880.

-

Al-Omair, M. A., Ali, A. A., & Al-Ghamdi, A. M. (2021). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1326-1338.

-

Gueddou, A., Chibani, S., Alliou, A., Lahouel, M., & Réfrégiers, M. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society, 19(12), 5363-5377.

-

Singh, R. K., Kumar, S., & Singh, P. K. (2018). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 11(4), 843-849.

-

Aman, W., & Thoma, K. (2003). ICH guideline Q1B for photostability testing gives guidance on the basic testing protocol required to evaluate the light sensitivity and stability of new drugs and products. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(12), 877-880.

-

ResearchGate. (2016). How to determine chemical stability of a pharmaceutical formulation/product. Retrieved from [Link]

-

TA Instruments. (2024). How to Accelerate Thermal Stability Testing for High-Concentration Drugs. Retrieved from [Link]

-

ResearchGate. (2015). Theoretical study of aliphatic and aromatic esters hydrolysis. Retrieved from [Link]

-

da Silva, F. C., Ferreira, S. B., & de Souza, M. C. B. V. (2017). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 28(8), 1470-1477.

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Kurasov, D. A., Tselinsky, I. V., & Pevzner, M. S. (2001). Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. Russian Journal of Organic Chemistry, 37(8), 1164-1170.

-

Spring Bio Solution. (2024). What is a New Chemical Entity (NCE)? Process & Benefits. Retrieved from [Link]

-

Hilaris Publisher. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Retrieved from [Link]

-

MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

-

Cooper, G. D., & Williams, B. (1962). Hydrolysis of Simple Aromatic Esters and Carbonates. The Journal of Organic Chemistry, 27(10), 3717-3720.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

-

Veeprho. (2020). Stress Testing Study Design. Retrieved from [Link]

-

Pop, R., Crișan, O., Bîrceanu, A., Găină, L. I., Oniga, O., & Vlase, L. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031.

-

da Silva, A. C., de Souza, M. C. B. V., & de Alencastro, R. B. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 856-879.

Sources

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activities of 1,2,3-Thiadiazole Derivatives

Introduction: The Emergence of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has garnered significant attention in medicinal and agricultural chemistry.[1][2] Its unique electronic properties and structural rigidity make it a valuable pharmacophore—a molecular framework responsible for a drug's biological activity.[3] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 1,2,3-thiadiazole derivatives, intended for researchers and professionals in drug discovery and development. We will delve into the causality behind synthetic strategies, detail robust experimental protocols, and present a critical analysis of the structure-activity relationships that govern the efficacy of these promising compounds.

Core Synthetic Strategies: Building the 1,2,3-Thiadiazole Nucleus

The biological evaluation of any novel compound series begins with its efficient and versatile synthesis. For 1,2,3-thiadiazoles, several synthetic routes have been established, with the Hurd-Mori synthesis being a cornerstone methodology.[2][4]

The Hurd-Mori Synthesis: A Reliable and Versatile Approach

The Hurd-Mori synthesis involves the cyclization of hydrazones with thionyl chloride (SOCl₂).[2] This method is widely employed due to its reliability and the ready availability of starting materials. The general mechanism involves the reaction of a ketone with a hydrazide (e.g., thiosemicarbazide) to form a hydrazone, which is then cyclized.[1]

Experimental Protocol: Hurd-Mori Synthesis of a 4-Aryl-1,2,3-Thiadiazole

This protocol describes a general procedure for the synthesis of a 4-aryl-1,2,3-thiadiazole from an acetophenone derivative.

Step 1: Formation of the Semicarbazone Intermediate

-

Dissolve the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

-

Add semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated semicarbazone by filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclization to the 1,2,3-Thiadiazole

-

Suspend the dried semicarbazone (1.0 eq) in an excess of thionyl chloride (SOCl₂) at 0°C in a fume hood.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1,2,3-thiadiazole.

Causality in Synthesis: The choice of the Hurd-Mori synthesis is often dictated by its broad substrate scope and generally good yields.[1] The use of thionyl chloride as both a reagent and a solvent in the cyclization step is efficient, though its hazardous nature necessitates careful handling. Alternative, milder methods are continually being developed to improve the safety and environmental impact of these syntheses.[5]

Visualization of the Hurd-Mori Synthesis Workflow

Caption: Workflow of the Hurd-Mori synthesis for 1,2,3-thiadiazole derivatives.

A Spectrum of Biological Activities: From Medicine to Agriculture

1,2,3-Thiadiazole derivatives exhibit a remarkable range of biological activities, making them attractive candidates for development in both the pharmaceutical and agrochemical industries.[1][2][3]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant area of research has focused on the anticancer potential of 1,2,3-thiadiazole derivatives.[4][6] These compounds have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

Mechanisms of Anticancer Action:

-

Tubulin Polymerization Inhibition: Certain 1,2,3-thiadiazole analogs act as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting the formation of microtubules, these compounds induce cell cycle arrest in the G2/M phase, leading to apoptosis.

-

Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases. Some 1,2,3-thiadiazole derivatives have been identified as potent kinase inhibitors, targeting enzymes crucial for cancer cell survival and proliferation.

-

Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a chaperone protein that is essential for the stability and function of numerous oncoproteins.[6] Inhibition of Hsp90 by 1,2,3-thiadiazole derivatives leads to the degradation of these client proteins, thereby suppressing tumor growth.[6]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of 1,2,3-thiadiazole derivatives is highly dependent on the nature and position of substituents on the thiadiazole ring and any appended moieties. For instance, the presence of specific halogenated benzylamide groups at the 5-position of the thiadiazole ring has been shown to be crucial for potent necroptosis inhibitory activity.[7]

Quantitative Data on Anticancer Activity

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| TDZ-1 | Human Colon (HCT-116) | 5.2 | Tubulin Polymerization Inhibition | [8] |

| TDZ-2 | Human Breast (MCF-7) | 8.7 | Kinase Inhibition | [9] |

| TDZ-3 | Human Leukemia (HL-60) | 2.1 | Hsp90 Inhibition | [6] |

| TDZ-4 | Human Colon (SW480) | 10.5 | Apoptosis Induction | [9] |

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10][11]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,3-thiadiazole derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Anticancer Screening Workflow

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

1,2,3-Thiadiazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[1][12] The incorporation of the 1,2,3-thiadiazole moiety into the structure of known antimicrobial agents, such as β-lactam antibiotics, has been shown to enhance their efficacy, particularly against Gram-negative bacteria.[12]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial spectrum and potency of 1,2,3-thiadiazole derivatives are influenced by the substituents on the core ring. For example, the introduction of a mercapto group at the 5-position can confer significant activity against bacteria like Pseudomonas aeruginosa.[12]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the 1,2,3-thiadiazole derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agrochemical Applications: Crop Protection and Growth Regulation

Beyond their medicinal applications, 1,2,3-thiadiazole derivatives have shown promise in agriculture as herbicides and insecticides.[2][3] Their ability to interfere with essential biological processes in plants and insects makes them valuable leads for the development of new crop protection agents.

Insecticidal Activity: Certain N-tert-butyl-N,N'-diacylhydrazines containing a 1,2,3-thiadiazole moiety have exhibited significant insecticidal activity against pests like Plutella xylostella (diamondback moth).[14]

Herbicidal Activity: The herbicidal potential of 1,2,3-thiadiazole derivatives is an active area of investigation, with some compounds showing inhibitory effects on plant growth.

Conclusion and Future Perspectives

The 1,2,3-thiadiazole scaffold is a privileged structure in chemical biology, with its derivatives displaying a wide array of potent biological activities. The versatility of synthetic methods, particularly the Hurd-Mori synthesis, allows for the generation of diverse chemical libraries for biological screening. The demonstrated anticancer, antimicrobial, and agrochemical potential of these compounds underscores the importance of continued research in this area.

Future efforts should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these derivatives to enable rational drug design.

-

Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their in vivo efficacy and safety.

-

Development of Novel Synthetic Methodologies: Exploring greener and more efficient synthetic routes to access novel 1,2,3-thiadiazole derivatives.

The continued exploration of the chemical space around the 1,2,3-thiadiazole nucleus holds immense promise for the discovery of next-generation therapeutics and agrochemicals.

References

-

Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]

-

Barreiro, E. J., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 28(22), 7533. [Link]

- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.

-

El-Sayed, N. N. E., et al. (2019). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Egyptian Journal of Chemistry, 62(Special Issue (Part 2)), 321-331. [Link]

-

McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]

-

Teng, X., et al. (2007). Structure-activity relationship study of[1][2][3]thiadiazole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(24), 6850-6855. [Link]

-

Leber, A. L. (2021). Antimicrobial Susceptibility Testing. StatPearls. [Link]

-

Gomha, S. M., et al. (2020). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 25(22), 5433. [Link]

-

Jat, P., et al. (2020). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 11(10), 4734-4743. [Link]

-

Cikotiene, I., et al. (2012). Thiadiazole derivatives as anticancer agents. Current Cancer Drug Targets, 12(7), 823-836. [Link]

-

El-Sayed, N. N. E., et al. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Journal of the Chinese Chemical Society, 62(7), 597-606. [Link]

-

Al-Ghorbani, M., et al. (2021). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 26(21), 6433. [Link]

- da Silva, A. C., et al. (2018). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 10(4), 1126-1148.

- Kumar, S., & Sharma, P. C. (2013). Biological Activities of Thiadiazole Derivatives: A Review. Der Pharma Chemica, 5(1), 135-144.

-

Koval, A., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. International Journal of Molecular Sciences, 24(1), 841. [Link]

-

Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]

-

El-Sayed, N. N. E., et al. (2019). Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Semantic Scholar. [Link]

- Asati, V., & Srivastava, S. K. (2020). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Drug Delivery and Therapeutics, 10(3-s), 232-238.

-

Apec.org. Antimicrobial Susceptibility Testing. [Link]

-

Wu, J., et al. (2018). Thiadiazole derivatives as anticancer agents. Oncotarget, 9(46), 28036-28051. [Link]

-

El-Sayed, W. A. (2018). Thiosemicarbazides: Synthesis and reactions. Mini-Reviews in Organic Chemistry, 15(4), 287-303. [Link]

-

McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for Anticancer Activities. Methods in Molecular Biology. [Link]

-

Shafi, S., et al. (2021). Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Encyclopedia.pub. [Link]

-

El-Sayed, N. N. E., et al. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Journal of the Chinese Chemical Society. [Link]

-

Al-Ostath, A. I., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules, 27(18), 5873. [Link]

-

Küçükgüzel, Ş. G., et al. (2015). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 929-936. [Link]

-

bioMerieux. (2022). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Hopkins, M. D., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17351-17361. [Link]

-

Bitesize Bio. (2022). Three Steps for Setting up a Drug Screening Assay. [Link]

- Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59.

-

World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-